Ramorelix

Description

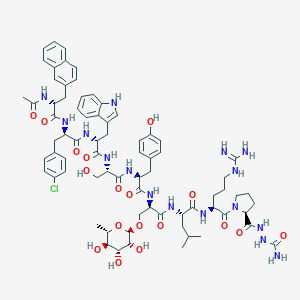

Ramorelix is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH), initially developed for treating hormone-dependent conditions such as prostatic cancer, uterine leiomyoma (fibroids), and neoplasms . Its amino acid sequence is Ac-D-2Nal-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Ser(but)-Leu-Arg-Pro-azgly-NH₂, with a molecular weight of 1532.1 g/mol . Ramorelix binds competitively to GnRH receptors, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, thereby reducing sex steroid production . Despite promising preclinical data, Ramorelix was discontinued after Phase 1 clinical trials due to undisclosed efficacy or safety concerns .

Propriétés

Numéro CAS |

136639-71-9 |

|---|---|

Formule moléculaire |

C74H95ClN16O18 |

Poids moléculaire |

1532.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1 |

Clé InChI |

WDYSQADGBBEGRQ-APSDYLPASA-N |

SMILES |

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

Synonymes |

Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2 Hoe 013 Hoe-013 ramorelix |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Ramorelix implique la préparation de sa séquence peptidique, qui comprend l'incorporation d'acides aminés spécifiques dans un ordre défini. Le processus implique généralement la synthèse peptidique en phase solide (SPPS), où la chaîne peptidique est assemblée étape par étape sur un support solide. Les conditions de réaction comprennent l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

Pour la production industrielle, Ramorelix peut être formulé en microparticules à libération lente ou en implants utilisant des polymères biodégradables tels que le polylactide-co-glycolide (PLGA). Ces formulations permettent une libération contrôlée du médicament sur une période prolongée, améliorant ainsi son efficacité thérapeutique .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour son rôle dans la régulation de la libération de gonadotropine et ses effets sur la physiologie reproductive.

Médecine : Exploré en tant qu'agent thérapeutique pour le traitement des cancers hormono-dépendants, tels que le cancer de la prostate et le cancer du sein. .

Mécanisme d'action

Ramorelix exerce ses effets en agissant comme un agoniste du récepteur de l'hormone de libération de la gonadotropine. Il se lie au récepteur de l'hormone de libération de la gonadotropine (GnRHR) à la surface des cellules hypophysaires, conduisant à l'inhibition de la libération de gonadotropine. Cela se traduit par la suppression de la production de stéroïdes gonadiques, ce qui est bénéfique dans le traitement des cancers hormono-dépendants.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating gonadotropin release and its effects on reproductive physiology.

Medicine: Explored as a therapeutic agent for treating hormone-dependent cancers, such as prostate and breast cancer. .

Industry: Utilized in the development of slow-release drug formulations for sustained therapeutic effects.

Mécanisme D'action

Ramorelix exerts its effects by acting as a gonadotropin-releasing hormone receptor agonist. It binds to the gonadotropin-releasing hormone receptor (GnRHR) on the surface of pituitary cells, leading to the inhibition of gonadotropin release. This results in the suppression of gonadal steroid production, which is beneficial in treating hormone-dependent cancers .

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Differences

GnRH antagonists share a core structure derived from native GnRH but incorporate amino acid substitutions to enhance receptor binding and metabolic stability. Below is a comparative analysis of Ramorelix with cetrorelix, ganirelix, and ozarelix:

| Compound | Amino Acid Sequence Modifications | Molecular Weight (g/mol) | Phase Status | Key Indications |

|---|---|---|---|---|

| Ramorelix | Ac-D-2Nal-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Ser(but)-Leu-Arg-Pro-azgly-NH₂ | 1532.1 | Discontinued (Phase 1) | Prostatic cancer, leiomyoma, neoplasms |

| Cetrorelix | Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂ | 1430.6 | Approved (EU/US) | Prostate cancer, IVF protocols |

| Ganirelix | Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hArg(Et₂)-Leu-hArg(Et₂)-Pro-D-Ala-NH₂ | 1570.9 | Approved (EU/US) | Ovarian hyperstimulation prevention |

| Ozarelix | Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-hCit-Nle-Arg-Pro-D-Ala-NH₂ | 1459.1 | Discontinued (Phase 3) | Alzheimer’s disease, endometriosis |

Key Observations :

- Structural Stability : Cetrorelix and ganirelix feature hydrophobic substitutions (e.g., D-3Pal, D-hArg) that enhance receptor binding and prolong half-life compared to Ramorelix’s D-Trp and D-Ser(but) modifications .

- Clinical Progress : Ramorelix’s discontinuation in Phase 1 contrasts with cetrorelix and ganirelix, which achieved approval for prostate cancer and fertility applications, respectively .

- Indication Scope: Ozarelix targeted non-oncological conditions (e.g., Alzheimer’s), unlike Ramorelix’s focus on hormone-sensitive tumors .

Mechanism of Action and Efficacy

All GnRH antagonists block pituitary GnRH receptors, but structural variations influence potency and selectivity:

- Ramorelix : The azgly (azidoglycine) residue at position 10 may reduce metabolic stability compared to cetrorelix’s D-Ala, contributing to its shorter duration of action .

- Cetrorelix : The D-Cit and D-3Pal substitutions confer high receptor affinity, enabling sustained suppression of LH/FSH with once-daily dosing .

- Ganirelix : Ethylamide modifications (hArg(Et₂)) improve solubility and bioavailability, making it suitable for subcutaneous administration in IVF cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.